Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate
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Overview
Description
Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-5-methylpyridine-4-carboxylate typically involves the esterification of 2-hydroxy-5-methylpyridine-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-oxo-5-methylpyridine-4-carboxylate.
Reduction: Ethyl 2-hydroxy-5-methylpyridine-4-methanol.
Substitution: Ethyl 2-chloro-5-methylpyridine-4-carboxylate.
Scientific Research Applications
Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-5-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming complexes that exhibit biological activity. The hydroxyl and ester groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
2-Methyl-3-hydroxy-5-formylpyridine-4-carboxylate: Contains an aldehyde group instead of an ester group.
Uniqueness
Ethyl 2-hydroxy-5-methylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
ethyl 5-methyl-2-oxo-1H-pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-8(11)10-5-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLWZFJQXPSIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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